Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate
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Overview
Description
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate is a synthetic organic compound with the molecular formula C11H11F2NO4 It is characterized by the presence of a difluorophenyl group, an acetamido group, and a methoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form 3,5-difluorophenylacetamide.
Methoxylation: The intermediate is then reacted with methoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the acetamido and methoxyacetate moieties can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: Similar in structure but lacks the acetamido and methoxy groups.
3,5-Difluoroaniline: Contains the difluorophenyl group but lacks the acetamido and methoxyacetate moieties.
Methyl 2-(3,5-difluorophenyl)acetamide: Similar but lacks the methoxyacetate group.
Uniqueness
Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
834911-79-4 |
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Molecular Formula |
C12H13F2NO4 |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
methyl 2-[[[2-(3,5-difluorophenyl)acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C12H13F2NO4/c1-18-12(17)6-19-7-15-11(16)4-8-2-9(13)5-10(14)3-8/h2-3,5H,4,6-7H2,1H3,(H,15,16) |
InChI Key |
WQTAMKICMNECRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCNC(=O)CC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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